Phenol, isobutylenated

CAS No.: 33641-78-0

Cat. No.: VC16109940

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33641-78-0 |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

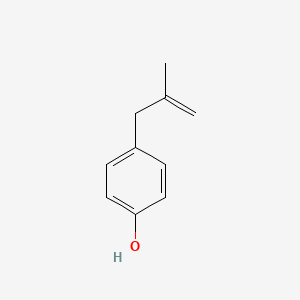

| IUPAC Name | 4-(2-methylprop-2-enyl)phenol |

| Standard InChI | InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |

| Standard InChI Key | OVBJIGPDFPHEJT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CC1=CC=C(C=C1)O |

Introduction

Structural and Molecular Characteristics

Phenol, isobutylenated is systematically named 4-(2-methyl-2-propen-1-yl)phenol, reflecting the substitution of a methylallyl group at the para position of the phenolic ring . The structure is defined by the presence of an isobutylene-derived side chain, which influences its electronic and steric properties. Key molecular descriptors include:

Table 1: Physicochemical Properties of Phenol, Isobutylenated

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 148.202 g/mol |

| Density | |

| Boiling Point | |

| Flash Point | |

| Vapor Pressure | |

| LogP (Octanol-Water) | 3.05 |

| Refractive Index | 1.539 |

The compound’s low vapor pressure and moderate hydrophobicity (LogP = 3.05) suggest limited environmental mobility but potential bioaccumulation in lipid-rich tissues . The para-substitution pattern minimizes steric hindrance, facilitating interactions in polymer matrices or catalytic systems.

Synthesis and Production Pathways

Industrial synthesis of phenol, isobutylenated typically involves Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of an acid catalyst (e.g., ) . The reaction proceeds via electrophilic aromatic substitution, favoring para-substitution due to the directing effects of the hydroxyl group.

Alternative methods include the use of zeolite catalysts to improve selectivity and reduce waste . Process optimization focuses on maximizing yield while minimizing oligomerization byproducts, a common challenge in alkylation reactions.

Research Gaps and Future Directions

Current literature on phenol, isobutylenated is sparse, with limited data on its toxicokinetics, environmental impact, or commercial applications. Priority research areas include:

-

Ecotoxicological Studies: Assessing acute and chronic effects on aquatic organisms.

-

Application Development: Exploring its efficacy as a stabilizer in high-temperature polymers.

-

Analytical Methods: Developing sensitive detection protocols for environmental monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume